molecular formula C11H11FO4 B12639186 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid

2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid

Cat. No.: B12639186
M. Wt: 226.20 g/mol
InChI Key: SUAOITOOKNNCTB-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid is an organic compound with a complex structure that includes both ester and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid typically involves the esterification of 4-fluorobenzoic acid with ethyl oxalyl chloride, followed by hydrolysis. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid exerts its effects involves interactions with various molecular targets. The ester and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atom can also participate in interactions with biological molecules, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethoxy-2-oxoethyl)-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H11FO4

Molecular Weight

226.20 g/mol

IUPAC Name

2-(2-ethoxy-2-oxoethyl)-4-fluorobenzoic acid

InChI

InChI=1S/C11H11FO4/c1-2-16-10(13)6-7-5-8(12)3-4-9(7)11(14)15/h3-5H,2,6H2,1H3,(H,14,15)

InChI Key

SUAOITOOKNNCTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)F)C(=O)O

Origin of Product

United States

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